molecular formula C28H32N2O3S B11066144 N-[2-(2-benzylphenoxy)ethyl]-2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}benzamide

N-[2-(2-benzylphenoxy)ethyl]-2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}benzamide

Cat. No.: B11066144
M. Wt: 476.6 g/mol
InChI Key: OAMAZUZVEUCEFJ-UHFFFAOYSA-N
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Description

N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzylphenoxy group, a diethylcarbamoyl group, and a sulfanylbenzamide group. Its molecular formula is C26H30N2O3S, and it is often used in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-(2-benzylphenoxy)ethylamine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with diethylcarbamoyl chloride and a thiol reagent under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often carried out in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-BENZYLPHENOXY)ETHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H32N2O3S

Molecular Weight

476.6 g/mol

IUPAC Name

N-[2-(2-benzylphenoxy)ethyl]-2-[2-(diethylamino)-2-oxoethyl]sulfanylbenzamide

InChI

InChI=1S/C28H32N2O3S/c1-3-30(4-2)27(31)21-34-26-17-11-9-15-24(26)28(32)29-18-19-33-25-16-10-8-14-23(25)20-22-12-6-5-7-13-22/h5-17H,3-4,18-21H2,1-2H3,(H,29,32)

InChI Key

OAMAZUZVEUCEFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

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